Regioselective L-Fucosylation vs. D-Glucal
In the synthesis of the sialyl-Lewis X antigen, both D-glucal and D-lactal derivatives underwent regiospecific L-fucosylation at the allylic alcohol. Critically, in the D-lactal series, subsequent D-sialylation occurred specifically at the C3 hydroxyl in the galactosyl domain. This dual regiospecificity is unique to D-lactal, enabling the precise construction of complex, biologically relevant glycans that cannot be achieved with simpler glycals like D-glucal [1].
| Evidence Dimension | Regioselectivity of L-fucosylation and D-sialylation |
|---|---|
| Target Compound Data | D-Lactal: Regiospecific L-fucosylation at allylic alcohol; regiospecific D-sialylation at C3 hydroxyl of galactosyl domain |
| Comparator Or Baseline | D-Glucal: Regiospecific L-fucosylation at allylic alcohol only |
| Quantified Difference | D-Lactal provides an additional, unique site-specific sialylation (C3 of galactose) not observed in D-glucal |
| Conditions | Synthesis of sialyl-Lewis X antigen; protected derivatives of D-glucal and D-lactal |
Why This Matters
This unique regiospecificity enables the synthesis of complex, biologically relevant glycans (e.g., sialyl-Lewis X) that are unattainable with simpler glycals, making D-Lactal the required reagent for specific glycobiology research.
- [1] Sialyl-Lewis X (SLex) Synthesis Study. 1 Sialyl-Lewis X (SLex)およびその類縁体の合成研究(口頭発表の部). J-Stage. View Source
